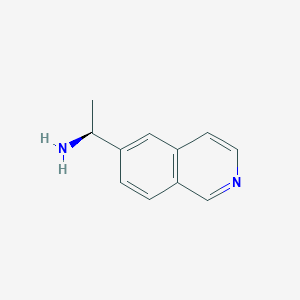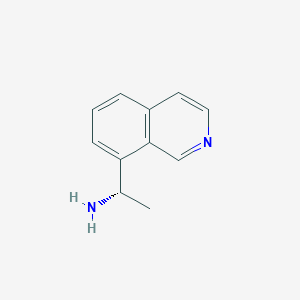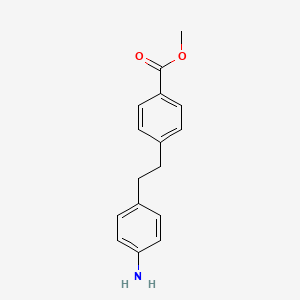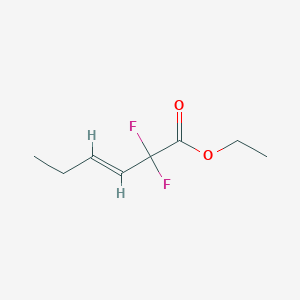
2-Hydrazinylpropan-1-ol dihydrochloride
説明
2-Hydrazinylpropan-1-ol dihydrochloride (CAS No. 1384427-89-7), also abbreviated as HPA, is a compound widely used in scientific research. It has a molecular formula of C3H12Cl2N2O and a molecular weight of 163.04 .
Physical And Chemical Properties Analysis
2-Hydrazinylpropan-1-ol dihydrochloride has a molecular weight of 163.05 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . Unfortunately, the boiling point and other physical properties are not specified in the available literature .科学的研究の応用
DNA Cleavage Activity
2-Hydrazinylpropan-1-ol dihydrochloride has been used as a metal-free DNA cleaving agent. Its DNA cleavage efficiency significantly surpasses that of its non-hydroxy equivalent, driven by the spatial proximity of its nucleophilic hydroxy group and electrophilic activation for the phosphodiester by ammonium/guanidinium groups (Shao et al., 2009).
Chemical Synthesis
This compound serves as an intermediate in various chemical syntheses, such as the production of oligomeric products containing a hydroxy group in a monomeric unit and the creation of allyl alcohol (Elaev et al., 2008).
Nucleic Acid Modification
2-Hydrazinylpropan-1-ol dihydrochloride is involved in nucleic acid modifications. It has been identified in the formation of 2-hydrazinohypoxanthine, a novel in vivo nucleic acid modification produced by the hepatocarcinogen 2-nitropropane (Sodum & Fiala, 1998).
Anti-malarial Activity
A variety of 2-amino-3-arylpropan-1-ols, including derivatives of 2-hydrazinylpropan-1-ol dihydrochloride, were synthesized and showed moderate antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).
Biosynthesis and Physiological Relevance
It has been utilized in the study of biosynthesis and physiological relevance of certain compounds in plants. For example, the biosynthesis of phloridzin, a dihydrochalcone, involves enzymes that are also relevant to the synthesis pathways of compounds like 2-hydrazinylpropan-1-ol dihydrochloride (Gosch, Halbwirth & Stich, 2010).
Glycoprotein Analysis
In glycoprotein analysis, hydrazine derivatives, such as 2-hydrazinylpropan-1-ol dihydrochloride, are used to release both N- and O-linked oligosaccharides from glycoproteins in intact and unreduced forms, facilitating detailed structural analysis (Patel et al., 1993).
Synthesis of Novel Compounds
This compound has been instrumental in the synthesis of new substances such as substituted benzoxazole derivatives, which have potential antimicrobial activity. Such syntheses involve the conversion of 2-hydrazinylpropan-1-ol dihydrochloride into various hydrazones and other derivatives (Alheety, 2019).
特性
IUPAC Name |
2-hydrazinylpropan-1-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.2ClH/c1-3(2-6)5-4;;/h3,5-6H,2,4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTBIYOXROJPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinylpropan-1-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



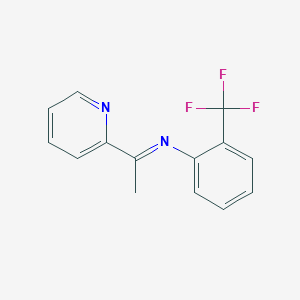

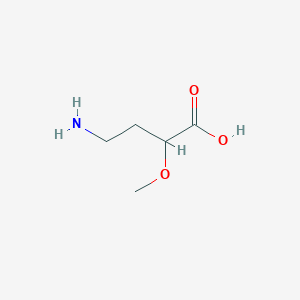
![4,6-Difluorobenzo[d]oxazol-2-amine](/img/structure/B3039801.png)

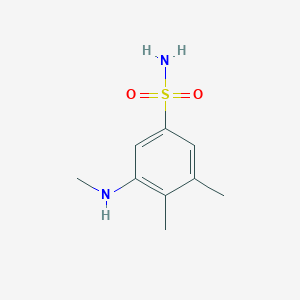

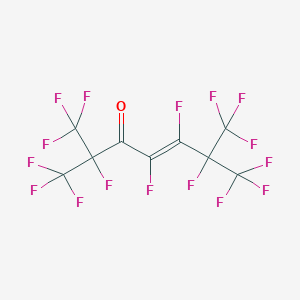
![2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine](/img/structure/B3039809.png)
